Methyl 2-[(piperidin-3-yl)methoxy]acetate hydrochloride
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Overview
Description
Methyl 2-[(piperidin-3-yl)methoxy]acetate hydrochloride is a chemical compound with the molecular formula C9H17NO3·HCl. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are widely used in the pharmaceutical industry due to their biological activity and potential therapeutic applications .
Mechanism of Action
Target of Action
Methyl 2-[(piperidin-3-yl)methoxy]acetate hydrochloride is an analog of Methylphenidate , a central nervous system (CNS) stimulant
Mode of Action
Given its structural similarity to methylphenidate , it may interact with its targets in a similar manner. Methylphenidate primarily inhibits the reuptake of dopamine and norepinephrine, increasing their concentrations in the synaptic cleft and enhancing neurotransmission.
Result of Action
If it acts similarly to methylphenidate , it may enhance neurotransmission in the CNS, potentially leading to increased attention and decreased impulsivity and hyperactivity in certain behavioral disorders.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances, and the temperature . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(piperidin-3-yl)methoxy]acetate hydrochloride typically involves the reaction of piperidine with methyl 2-bromoacetate under basic conditions to form the intermediate methyl 2-[(piperidin-3-yl)methoxy]acetate. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reactants. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(piperidin-3-yl)methoxy]acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or piperidine nitrogen positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[(piperidin-3-yl)methoxy]acetate hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(piperidin-4-yl)methoxy]acetate hydrochloride
- Methyl 2-[(piperidin-2-yl)methoxy]acetate hydrochloride
- Methyl 2-[(pyrrolidin-3-yl)methoxy]acetate hydrochloride
Uniqueness
Methyl 2-[(piperidin-3-yl)methoxy]acetate hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
methyl 2-(piperidin-3-ylmethoxy)acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3.ClH/c1-12-9(11)7-13-6-8-3-2-4-10-5-8;/h8,10H,2-7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CINDJEQPBOVODL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COCC1CCCNC1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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